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Compound of Interest

Compound Name: Fmoc-2-Nal-OH

Cat. No.: B557938 Get Quote

Application Notes: Fmoc-2-Nal-OH in Peptide
Design
For Researchers, Scientists, and Drug Development Professionals

Introduction to Fmoc-2-Nal-OH
Fmoc-L-3-(2-naphthyl)alanine (Fmoc-2-Nal-OH) is an Fmoc-protected unnatural amino acid

that serves as a crucial building block in solid-phase peptide synthesis (SPPS).[1][2][3] As an

analogue of phenylalanine, its defining feature is the replacement of the phenyl ring with a

larger, more hydrophobic naphthalene moiety.[4] This structural modification provides a unique

set of properties, making it a valuable tool for peptide chemists and drug developers aiming to

modulate the biological activity, receptor selectivity, and pharmacokinetic profiles of synthetic

peptides.[5] The bulky aromatic side chain enhances hydrophobicity and steric influence, which

can be leveraged to probe protein folding, enhance receptor-ligand interactions, and improve

metabolic stability.[4][5]
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Property Value

CAS Number 112883-43-9

Molecular Formula C28H23NO4

Molecular Weight 437.49 g/mol [6]

Appearance White to slightly yellow powder[1][2]

Melting Point ~155-165 °C[1][7]

Solubility
Sparingly soluble in DMF, slightly soluble in

DMSO and Methanol[1]

Storage 2-8°C[1][6]

Key Applications in Peptide Design and Drug
Development
The incorporation of 2-Nal into a peptide sequence can confer several advantageous

properties:

Enhanced Receptor Affinity and Selectivity: The naphthalene side chain provides enhanced

aromatic-aromatic (π-π stacking) and hydrophobic interactions with receptor binding

pockets. This can lead to significantly increased binding affinity and, in some cases, altered

receptor selectivity compared to peptides containing natural aromatic amino acids like

phenylalanine or tryptophan.[5][8]

Example - CXCR4 Antagonists: The cyclic pentapeptide FC131, which contains a 2-Nal

residue, is a potent antagonist of the CXCR4 receptor, a key target in HIV entry and

cancer metastasis. FC131 inhibits the binding of the natural ligand SDF-1 with a

nanomolar affinity.[1][3][9]

Example - Neuromedin U (NMU) Analogs: Substitution of specific residues in the NMU-8

peptide with 2-Nal has been shown to increase selectivity for the NMUR2 receptor, a

target for obesity and diabetes treatment.[10][11]
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Improved Pharmacokinetic Properties: The hydrophobicity and steric bulk of the 2-Nal

residue can protect the peptide backbone from enzymatic degradation, thereby increasing its

plasma half-life.[5] Enhanced hydrophobicity can also improve membrane permeability, a

desirable trait for cell-penetrating peptides.[5]

Modulation of Gonadotropin-Releasing Hormone (GnRH) Activity: 2-Nal is a common

substitution in synthetic GnRH analogues. The Nal-Glu antagonist, for instance, effectively

suppresses gonadotropin levels and has been studied for applications in male contraception

and in vitro fertilization protocols.[7][12][13]

Fluorescent Probe for Structural Biology: The naphthalene moiety is intrinsically fluorescent.

This property allows D-2-Nal to be used as a fluorescent probe to study peptide

conformation and its interaction with biological membranes, without the need for an external

fluorescent label. Studies on α-MSH analogues have shown that D-2-Nal can report on its

penetration depth into lipid bilayers.[14]

Quantitative Data on Peptides Incorporating 2-Nal
The following tables summarize the biological activity of representative peptides where 2-Nal

plays a critical role.

Table 1: Bioactivity of the CXCR4 Antagonist FC131 and its Analogues

Compound Sequence
IC50 (nM) vs. [125I]-SDF-1
Binding

FC131 cyclo(-D-Tyr-Arg-Arg-Nal-Gly-) 4.5[1][3]

Analogue 26
cyclo(-Arg-D-Phe(4-F)-Arg-

Nal-Gly-)
35[15]

Analogue 31
cyclo(-D-Tyr-D-His-Arg-Nal-

Gly-)
35[15]

Nal-Gly Amidine Analogue
cyclo(-D-Tyr-Arg-Arg-Nal-Ψ-

[C(=NH)NH]-Gly-)
1.1

Data sourced from studies on CXCR4 binding inhibition.[9][15]
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Table 2: Activity of Neuromedin U (NMU) Receptor Agonists

Compound

Modification from
NMU-8 (H-Tyr-Phe-
Leu-Phe-Arg-Pro-
Arg-Asn-NH2)

Receptor Target
Potency
(EC50/IC50 nM)

Ac-[2'Nal¹]-NMU-8
N-terminal Acetylation,

Tyr¹ -> 2-Nal
NMUR1 IC50 = 3.6 nM

NMUR2 IC50 = 2200 nM

Compound 17

Acylated, PEGylated,

contains 2-Nal and

other mods.

mNMUR1 No Agonist Activity

mNMUR2
EC50 = 0.93 nM (IP-

1)

hNMUR1 No Agonist Activity

hNMUR2 EC50 = 9.9 nM (IP-1)

Data highlights the role of 2-Nal in conferring receptor selectivity and potency.[11][16]

Table 3: Effect of Nal-Glu GnRH Antagonist in Normal Men

Treatment Group (4 weeks) Dose
Effect on Gonadotropin
Levels

Placebo + Testosterone N/A
Baseline suppression from

Testosterone

Nal-Glu + Testosterone 100 µg/kg/day
Significantly greater

suppression than T alone

Nal-Glu + Testosterone 200 µg/kg/day
Similar suppression to 100

µg/kg dose
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Data demonstrates the potent gonadotropin-suppressing effect of the 2-Nal containing

antagonist.[12]

Experimental Protocols
Protocol 1: Incorporation of Fmoc-2-Nal-OH via Solid-
Phase Peptide Synthesis (SPPS)
This protocol describes a standard manual procedure for incorporating Fmoc-2-Nal-OH into a

peptide sequence using the Fmoc/tBu strategy.

1. Resin Selection and Swelling:

Choose a resin appropriate for the desired C-terminus (e.g., Wang resin for C-terminal acid,
Rink Amide resin for C-terminal amide).[17]
Place the resin (e.g., 0.1 mmol scale) in a fritted reaction vessel.
Wash the resin with N,N-Dimethylformamide (DMF) (3x).
Swell the resin in DMF for at least 30-60 minutes. Drain the solvent.

2. Fmoc Deprotection:

Add a solution of 20% piperidine in DMF to the resin.
Agitate the mixture for 3 minutes. Drain.
Add a fresh solution of 20% piperidine in DMF.
Agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Perform a Kaiser test to confirm the presence of a free primary amine.

3. Amino Acid Coupling (Fmoc-2-Nal-OH):

In a separate vial, dissolve Fmoc-2-Nal-OH (3-4 eq. relative to resin loading), a coupling
agent such as HBTU (3-4 eq.), and HOBt (3-4 eq.) in a minimal amount of DMF.
Add a base, N,N-Diisopropylethylamine (DIPEA) (6-8 eq.), to the vial to activate the amino
acid. Allow pre-activation for 1-2 minutes.
Add the activated Fmoc-2-Nal-OH solution to the deprotected resin in the reaction vessel.
Agitate the reaction mixture for 1-2 hours at room temperature. Due to the bulky nature of
the naphthyl group, a longer coupling time or double coupling may be necessary to ensure
high efficiency.
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Drain the coupling solution and wash the resin with DMF (3-5 times).
Perform a Kaiser test to confirm the absence of free amines (completion of coupling).

4. Capping (Optional but Recommended):

If the Kaiser test indicates incomplete coupling, any unreacted free amines should be
"capped" to prevent the formation of deletion sequences.
Prepare a capping solution (e.g., 5% acetic anhydride, 6% 2,4,6-collidine in DMF).
Add the capping solution to the resin and agitate for 10-15 minutes.
Drain and wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).

5. Chain Elongation:

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash
the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum.
Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A
common cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5%
thioanisole, 2.5% 1,2-ethanedithiol.
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate for
2-4 hours at room temperature.
Filter the resin and collect the filtrate containing the cleaved peptide.
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl
ether.
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3
more times.
Dry the crude peptide pellet under vacuum.

Protocol 2: Peptide Purification and Characterization
1. Purification by Reverse-Phase HPLC (RP-HPLC):

Solvent Preparation: Prepare two mobile phases.
Solvent A: 0.1% TFA in HPLC-grade water.
Solvent B: 0.1% TFA in HPLC-grade acetonitrile.
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Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent
(e.g., Solvent A, or with a small amount of acetonitrile or acetic acid to aid solubility). Filter
the sample through a 0.45 µm filter.
Chromatography:
Equilibrate a C18 preparative or semi-preparative column with the starting mobile phase
conditions (e.g., 95% A / 5% B).
Inject the peptide sample.
Elute the peptide using a linear gradient of increasing Solvent B (e.g., 5% to 65% B over 40
minutes) at a suitable flow rate.[18][19] Due to the hydrophobicity of 2-Nal, peptides
containing this residue may elute at a higher acetonitrile concentration than similar peptides
without it.
Monitor the elution profile at 220 nm and 280 nm (the naphthalene group absorbs at 280
nm).
Fraction Collection & Analysis: Collect fractions corresponding to the major peaks. Analyze
the purity of each fraction using analytical RP-HPLC.
Lyophilization: Pool the fractions containing the pure peptide and freeze-dry to obtain a fluffy
white powder.[18]

2. Characterization by Mass Spectrometry (MS):

Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50:50
water/acetonitrile with 0.1% formic acid).
Analyze the sample using Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser
Desorption/Ionization (MALDI-TOF) mass spectrometry.[20][21]
Confirm the identity of the peptide by matching the observed molecular weight with the
calculated theoretical mass. The analysis will yield a spectrum with peaks corresponding to
the peptide with different charge states (e.g., [M+H]⁺, [M+2H]²⁺).[21]
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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-2-
Nal-OH.
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Caption: Impact of 2-Naphthylalanine (2-Nal) incorporation on key peptide properties.
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Caption: Simplified GnRH signaling pathway, the target of 2-Nal containing antagonists.
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Caption: Simplified CXCR4 signaling pathway, inhibited by the 2-Nal peptide FC131.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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